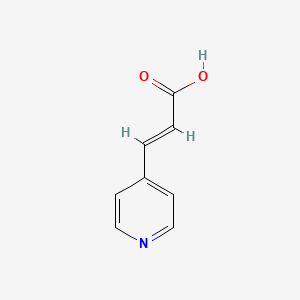

3-(4-Pyridyl)acrylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyridin-4-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h1-6H,(H,10,11)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAYTINUCCRGDR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5337-79-1, 84228-93-3 | |

| Record name | 4-Pyridineacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridineacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-pyridyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(pyridin-4-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(E)-3-(pyridin-4-yl)acrylic acid synthesis methods

An In-depth Technical Guide to the Synthesis of (E)-3-(pyridin-4-yl)acrylic acid

Abstract

(E)-3-(pyridin-4-yl)acrylic acid is a pivotal intermediate in the development of pharmaceuticals and functional materials, owing to its unique structural combination of a pyridine ring and an acrylic acid moiety.[1] This guide provides an in-depth technical exploration of the primary synthetic methodologies for this compound, designed for researchers, chemists, and professionals in drug development. We will dissect the core chemical principles, explain the causality behind experimental choices, and provide detailed, field-proven protocols. The focus is on robust and efficient methods, primarily the Knoevenagel condensation, with comparative insights into other synthetic routes like the Heck and Perkin reactions.

Introduction: Significance and Structural Attributes

(E)-3-(pyridin-4-yl)acrylic acid, also known as 4-pyridylacrylic acid, possesses a planar structure characterized by an E-configuration across the carbon-carbon double bond.[2][3][4][5] This configuration is crucial for its chemical reactivity and its ability to form specific supramolecular structures through interactions like hydrogen bonding (O—H⋯N) and π–π stacking.[2][3][5] These properties make it a versatile building block in medicinal chemistry for creating complex heterocyclic scaffolds and in materials science for developing novel polymers and coordination complexes.[1] The successful synthesis of this compound with high purity and yield is therefore a critical first step in numerous research and development pipelines.

Primary Synthesis Route: The Knoevenagel Condensation

The Knoevenagel condensation, particularly its Doebner modification, stands as the most efficient and widely adopted method for synthesizing (E)-3-(pyridin-4-yl)acrylic acid. This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[6]

Principle and Mechanism: The Doebner Modification

The Doebner modification specifically utilizes malonic acid as the active methylene compound and is typically carried out in pyridine, which acts as both the solvent and a basic catalyst, often with a catalytic amount of piperidine.[6][7] The reaction proceeds via a condensation-decarboxylation sequence to directly yield the α,β-unsaturated carboxylic acid.[7]

The mechanism unfolds as follows:

-

Carbanion Formation: A base (piperidine or pyridine) abstracts an acidic α-proton from malonic acid to form a reactive carbanion (enolate).

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of pyridine-4-carbaldehyde.

-

Dehydration: The resulting aldol-type intermediate undergoes dehydration (elimination of a water molecule) to form a pyridylidenemalonic acid.

-

Decarboxylation: Under the heat of the reaction, this intermediate readily loses carbon dioxide to yield the final product, (E)-3-(pyridin-4-yl)acrylic acid.

The use of malonic acid is advantageous because its methylene protons are sufficiently acidic to be removed by a mild base like pyridine, and the resulting dicarboxylic acid intermediate decarboxylates easily.[7][8]

Visualization: Knoevenagel Condensation Mechanism

Caption: Mechanism of the Doebner-Knoevenagel Condensation.

Detailed Experimental Protocol

This protocol is adapted from a procedure reported to achieve a high yield (97.9%).[2][5]

Materials:

-

Pyridine-4-carbaldehyde (1 equivalent)

-

Malonic acid (1.5-2 equivalents)

-

Pyridine (solvent)

-

Piperidine (catalytic amount, ~0.1 equivalents)

-

37% Hydrochloric acid

-

Acetone

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pyridine-4-carbaldehyde and malonic acid in pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

-

Reflux: Heat the reaction mixture to reflux (typically on a water bath or heating mantle) and maintain constant stirring for 3-4 hours.[2] The progress can be monitored by the evolution of CO2.[7]

-

Cooling and Precipitation: After the reaction is complete, cool the flask in an ice bath.

-

Acidification: Slowly add 37% hydrochloric acid dropwise to the cold mixture until the formation of a precipitate is complete. This step protonates the pyridine and precipitates the product, which is less soluble in the acidic aqueous medium.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold water and then with a small amount of acetone to remove impurities.[2] Dry the product under vacuum to obtain the final crystalline solid.

Self-Validation: The success of this protocol relies on the complete consumption of the aldehyde, which can be monitored by Thin Layer Chromatography (TLC). The final product's purity can be confirmed by measuring its melting point and using spectroscopic methods like NMR and IR. The characteristic E-configuration is confirmed by the large coupling constant (typically >15 Hz) between the vinylic protons in ¹H NMR.

Performance Data

| Method | Catalyst/Solvent | Reaction Time | Yield | Reference |

| Doebner-Knoevenagel | Pyridine/Piperidine | 3 hours | 97.9% | [2] |

| Doebner-Knoevenagel | Pyridine (trace) | 4 hours | ~95% (for cinnamic acid) | [9] |

| Microwave-Assisted | Alumina | Short | Good | [10] |

Alternative Synthesis Route: The Heck Reaction

The Heck reaction, a palladium-catalyzed cross-coupling, offers a powerful alternative for forming the C-C double bond.[11] This reaction is a cornerstone of modern organic synthesis and was recognized with the 2010 Nobel Prize in Chemistry.[11][12]

Principle and Mechanism

The reaction couples an unsaturated halide (e.g., 4-bromopyridine or 4-iodopyridine) with an alkene (acrylic acid) in the presence of a palladium catalyst and a base.[11] Electron-withdrawing groups on the alkene, such as the carboxylic acid group in acrylic acid, enhance the reaction's efficiency.[11]

The catalytic cycle generally involves:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

-

Coordination & Carbopalladation: The alkene coordinates to the Pd(II) complex, followed by insertion into the Pd-aryl bond.

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, reforming the C=C double bond and generating a Pd(II)-hydride species.

-

Reductive Elimination: The base neutralizes the generated H-X, and the Pd(II) species is reduced back to the active Pd(0) catalyst.

Visualization: Heck Reaction Catalytic Cycle

Caption: Simplified catalytic cycle for the Heck Reaction.

Representative Experimental Protocol

Materials:

-

4-Bromopyridine or 4-Iodopyridine (1 equivalent)

-

Acrylic acid (1.2-1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)

-

Triphenylphosphine (PPh₃, 2-10 mol%)

-

Base: Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃) (2-3 equivalents)

-

Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Procedure:

-

Inert Atmosphere: To a flask purged with an inert gas (e.g., Argon or Nitrogen), add the palladium catalyst, ligand, base, and solvent.

-

Reactant Addition: Add the 4-halopyridine and acrylic acid to the mixture.

-

Heating: Heat the reaction mixture to 80-120 °C with vigorous stirring for several hours until TLC indicates completion.

-

Workup: Cool the reaction, filter off the catalyst and salts, and remove the solvent under reduced pressure.

-

Purification: The crude product is typically purified by acidification to precipitate the carboxylic acid, followed by filtration and recrystallization.

Causality: The choice of catalyst, ligand, and base is critical. Triphenylphosphine is a common ligand that stabilizes the palladium species.[11] The base is essential to neutralize the hydrohalic acid (HX) produced during the cycle and regenerate the Pd(0) catalyst.[11][12]

Other Synthetic Approaches

The Perkin Reaction

A classical method for synthesizing cinnamic acids, the Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride, using the alkali salt of the acid as a base.[13][14] For this synthesis, pyridine-4-carbaldehyde would be reacted with acetic anhydride and sodium acetate.[13] While historically significant, this reaction often requires high temperatures (180 °C) and may give lower yields compared to the Doebner-Knoevenagel method.[9][15]

Comparative Analysis of Synthesis Methods

| Feature | Knoevenagel (Doebner) | Heck Reaction | Perkin Reaction |

| Starting Materials | Pyridine-4-carbaldehyde, Malonic Acid | 4-Halopyridine, Acrylic Acid | Pyridine-4-carbaldehyde, Acetic Anhydride |

| Key Reagents | Pyridine, Piperidine | Palladium Catalyst, Ligand, Base | Sodium Acetate |

| Typical Yield | Very High (>95%) | Good to Excellent (70-95%) | Moderate to Good (50-70%) |

| Reaction Conditions | Moderate (Reflux in Pyridine) | Moderate to High Temp., Inert atm. | High Temperature (180 °C) |

| Advantages | High yield, simple procedure, inexpensive reagents, direct product formation. | Broad substrate scope, high functional group tolerance. | Classical method, avoids toxic catalysts. |

| Disadvantages | Use of pyridine as solvent. | Cost and toxicity of palladium catalyst, need for inert atmosphere. | Harsh conditions, often lower yields. |

Conclusion

For the synthesis of (E)-3-(pyridin-4-yl)acrylic acid, the Doebner modification of the Knoevenagel condensation is the superior method for laboratory and potential scale-up applications. It offers an exceptionally high yield, operational simplicity, and utilizes readily available, inexpensive starting materials.[2][9] While the Heck reaction provides a versatile alternative, the associated costs and handling requirements of the palladium catalyst make it less economical for this specific transformation. The Perkin reaction, though historically relevant, is largely superseded by the milder and more efficient Knoevenagel approach. Therefore, for researchers and drug development professionals requiring reliable access to high-purity (E)-3-(pyridin-4-yl)acrylic acid, the Doebner-Knoevenagel protocol is the most trustworthy and authoritative choice.

References

- 1. nbinno.com [nbinno.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and supra-molecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ias.ac.in [ias.ac.in]

- 10. tandfonline.com [tandfonline.com]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]

- 13. Perkin reaction - Wikipedia [en.wikipedia.org]

- 14. organicreactions.org [organicreactions.org]

- 15. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-depth Technical Guide to the Spectroscopic Data of 3-(4-Pyridyl)acrylic Acid

Introduction

3-(4-Pyridyl)acrylic acid, also known as (E)-3-(pyridin-4-yl)acrylic acid, is a heterocyclic organic compound with the chemical formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol .[1] Its structure features a pyridine ring linked to an acrylic acid moiety, rendering it a valuable bifunctional molecule in synthetic chemistry. This compound serves as a critical building block, particularly in the construction of metal-organic frameworks (MOFs) and coordination polymers, where the pyridine nitrogen and the carboxylate group can coordinate to metal centers.[2][3] The trans-configuration of the alkene is the thermodynamically stable and commonly synthesized isomer.[3]

A thorough understanding of its spectroscopic properties is paramount for researchers to verify its synthesis, assess its purity, and understand its behavior in various chemical environments. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles and experimental data.

Molecular Structure and Key Features

The structural characteristics of this compound dictate its spectroscopic signature. The key features include a carboxylic acid group, a trans-disubstituted alkene (vinyl group), and a 4-substituted pyridine ring.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum reveals five distinct signals corresponding to the different proton environments in the molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used due to the compound's good solubility and its ability to allow observation of the acidic carboxylic proton.[4]

Table 1: Typical ¹H NMR Data for this compound in DMSO-d₆

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| Hₐ | ~ 8.60 | Doublet (d) | ~ 6.0 | 2H | Pyridine (ortho to N) |

| Hᵦ | ~ 7.45 | Doublet (d) | ~ 6.0 | 2H | Pyridine (meta to N) |

| Hₓ | ~ 7.60 | Doublet (d) | ~ 16.0 | 1H | Vinyl (=CH-Py) |

| Hᵧ | ~ 6.50 | Doublet (d) | ~ 16.0 | 1H | Vinyl (=CH-COOH) |

| H-acid | > 12.0 | Broad Singlet (br s) | - | 1H | Carboxylic Acid (-COOH) |

Note: Chemical shifts are approximate and can vary based on concentration and exact sample conditions. Data is synthesized based on typical values for 4-substituted pyridines and trans-acrylic acids.[5][6][7]

Expertise & Interpretation:

-

Pyridine Protons (Hₐ, Hᵦ): The pyridine ring exhibits a characteristic AA'XX' system. The protons ortho to the electron-withdrawing nitrogen atom (Hₐ) are deshielded and appear further downfield compared to the meta protons (Hᵦ).[6]

-

Vinyl Protons (Hₓ, Hᵧ): The two vinyl protons are chemically non-equivalent and split each other into doublets. The large coupling constant (J ≈ 16 Hz) is diagnostic of a trans (E) configuration about the double bond, a key structural confirmation.[2][3] The proton adjacent to the pyridine ring (Hₓ) is typically further downfield than the proton adjacent to the carbonyl group (Hᵧ).

-

Carboxylic Acid Proton (H-acid): The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet at a very low field (>12 ppm). Its broadness is due to chemical exchange and hydrogen bonding with the solvent (DMSO).

Caption: Correlation of proton environments to their respective ¹H NMR signals.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~ 167 |

| C (ortho to N in Py) | ~ 151 |

| C (meta to N in Py) | ~ 122 |

| C (para to N in Py, attached to alkene) | ~ 142 |

| =CH (alpha to COOH) | ~ 120 |

| =CH (beta to COOH) | ~ 145 |

Note: These are predicted values based on standard chemical shift ranges and data from similar structures like acrylic acid and pyridines.[8][9]

Expertise & Interpretation:

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears furthest downfield (~167 ppm).

-

Pyridine Carbons: The carbons of the pyridine ring appear in the aromatic region (120-155 ppm). The carbon atom directly attached to the nitrogen is the most deshielded within the ring system.

-

Alkene Carbons: The two alkene carbons are found between 120 and 145 ppm. The β-carbon (attached to the pyridine ring) is generally more deshielded than the α-carbon (attached to the carbonyl group).

Experimental Protocol: NMR Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the NMR tube using a pipette.

-

Dissolution: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution of the sample. A clear, homogeneous solution should be obtained.

-

Analysis: Insert the NMR tube into the spectrometer's spinner turbine, place it in the magnet, and acquire the spectrum according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum is typically acquired from a solid sample dispersed in a potassium bromide (KBr) pellet.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3400 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~ 3050 | Medium | C-H stretch | Aromatic & Vinyl |

| ~ 1700 | Strong, Sharp | C=O stretch | Carboxylic Acid (dimer) |

| ~ 1640 | Strong | C=C stretch | Alkene |

| ~ 1600, 1560 | Medium | C=C, C=N stretch | Pyridine Ring |

| ~ 1420 | Medium | C-O-H in-plane bend | Carboxylic Acid |

| ~ 1300 | Strong | C-O stretch | Carboxylic Acid |

| ~ 980 | Strong | =C-H out-of-plane bend | trans-Alkene |

Note: Peak positions are approximate. Data synthesized from characteristic group frequencies.[10][11][12]

Expertise & Interpretation:

-

O-H Stretch: The most prominent feature is the extremely broad absorption band from 3400 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.[11]

-

C=O Stretch: A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch. Its position suggests the presence of hydrogen bonding, typical for carboxylic acids in the solid state.

-

C=C Stretches: The alkene C=C stretch appears around 1640 cm⁻¹, while the pyridine ring stretches are observed near 1600 cm⁻¹.[13]

-

trans-Alkene Bend: A strong absorption near 980 cm⁻¹ is highly diagnostic for the out-of-plane C-H bending vibration of a trans-disubstituted alkene, corroborating the ¹H NMR data.

Experimental Protocol: KBr Pellet Preparation

Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common method.

The molecular formula C₈H₇NO₂ gives an exact mass of 149.0477 g/mol .[1]

Table 4: Key Fragments in the EI Mass Spectrum of this compound

| m/z (mass-to-charge) | Proposed Fragment | Formula of Fragment |

|---|---|---|

| 149 | Molecular Ion [M]⁺ | [C₈H₇NO₂]⁺ |

| 132 | [M - OH]⁺ | [C₈H₆NO]⁺ |

| 104 | [M - COOH]⁺ | [C₇H₆N]⁺ |

| 78 | Pyridine radical cation | [C₅H₄N]⁺ |

| 51 | [C₄H₃]⁺ |

Source: Data derived from the NIST Chemistry WebBook.[14]

Expertise & Interpretation:

-

Molecular Ion Peak: The peak at m/z 149 confirms the molecular weight of the compound. This is typically the parent peak in the spectrum.

-

Primary Fragmentation: Common initial fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, 17 Da) to give the acylium ion at m/z 132, and the loss of the entire carboxyl group (•COOH, 45 Da) to yield the fragment at m/z 104.

-

Further Fragmentation: The fragment at m/z 104 can further cleave to produce the stable pyridine radical cation at m/z 78. Subsequent fragmentation of the pyridine ring can lead to smaller fragments like the one observed at m/z 51.

Caption: Simplified major fragmentation pathways for this compound in EI-MS.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a definitive and complementary characterization of this compound. ¹H NMR confirms the trans-alkene geometry and the substitution pattern of the pyridine ring. ¹³C NMR elucidates the complete carbon skeleton. IR spectroscopy identifies all key functional groups, notably the carboxylic acid and the trans-alkene. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. These analytical techniques, when used in concert, provide researchers with the necessary tools to confirm the identity and purity of this compound, ensuring its suitability for downstream applications in materials science and drug development.

References

- 1. This compound [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubMed Central Image Viewer. [ncbi.nlm.nih.gov]

- 5. 3-(3-PYRIDYL)ACRYLIC ACID(19337-97-4) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2,4-Pyridinedicarboxylic acid(499-80-9) 13C NMR spectrum [chemicalbook.com]

- 9. Acrylic acid(79-10-7) 13C NMR spectrum [chemicalbook.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound [webbook.nist.gov]

An In-Depth Technical Guide to 3-(4-Pyridyl)acrylic Acid: A Versatile Building Block in Modern Chemistry

This guide provides an in-depth technical overview of 3-(4-Pyridyl)acrylic acid, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental properties, synthesis, and diverse applications, offering field-proven insights into its utility.

Core Molecular Identity and Physicochemical Properties

This compound, also known as 4-pyridineacrylic acid, is a heterocyclic compound that belongs to the cinnamic acid derivative family.[1][2][3] Its structure, featuring both a pyridine ring and an acrylic acid moiety, imparts a unique combination of reactivity and functionality, making it a valuable asset in synthetic chemistry.[4][5] The molecule typically presents as a white to light orange crystalline powder.

The key to its versatility lies in its bifunctional nature. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor and a coordination site for metal ions, while the acrylic acid group provides a site for esterification, amidation, and other carboxylic acid reactions.[1][5]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| CAS Number | 5337-79-1 | [1][3][6][7] |

| Molecular Formula | C₈H₇NO₂ | [1][3] |

| Molecular Weight | 149.15 g/mol | |

| IUPAC Name | (2E)-3-(pyridin-4-yl)prop-2-enoic acid | |

| Synonyms | 4-Pyridineacrylic acid, (E)-3-(pyridin-4-yl)acrylic acid | [1][3][6] |

| Appearance | White to light yellow to light orange crystalline powder | |

| Melting Point | 275 °C (decomposition) | |

| Purity | Typically >97.0% |

Synthesis and Structural Elucidation

The most common and efficient synthesis of this compound is achieved through a Knoevenagel-type condensation reaction. This method provides a high yield and a straightforward procedure for laboratory-scale preparation.

Principle of Synthesis: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. In this specific synthesis, 4-pyridinecarboxaldehyde (the carbonyl compound) reacts with malonic acid (the active methylene compound) in the presence of a basic catalyst, such as pyridine, which also serves as the solvent. The reaction proceeds via a decarboxylation step to yield the final acrylic acid product.

Detailed Experimental Protocol

The following protocol is a self-validating system adapted from established literature procedures, ensuring reproducibility and a high yield of the desired (E)-isomer.[1][2][6]

Materials and Equipment:

-

4-Pyridinecarboxaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

37% Hydrochloric acid

-

Acetone

-

25 mL round-bottom flask

-

Reflux condenser

-

Stirring hotplate

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a 25 mL round-bottom flask, combine 4-pyridinecarboxaldehyde (e.g., 300 mg, ~2.8 mmol) and malonic acid (e.g., 728 mg, ~7.0 mmol).

-

Solvent Addition: Add 2 mL of anhydrous pyridine to the flask. The pyridine acts as both the solvent and the catalyst for the condensation.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the flask in an ice bath.

-

Precipitation: Slowly add 37% hydrochloric acid dropwise to the cooled reaction mixture until precipitation of the product is complete. The acid neutralizes the pyridine and protonates the carboxylate to form the insoluble carboxylic acid.

-

Isolation: Isolate the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold acetone to remove any unreacted starting materials and impurities.

-

Recrystallization: The crude product can be further purified by recrystallization from water to yield colorless crystals of (E)-3-(pyridin-4-yl)acrylic acid with a typical yield of over 95%.[1][6]

Synthesis Workflow Diagram

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

Crystal Structure Insights

X-ray crystallography studies have revealed that this compound crystallizes in the more stable E-configuration, with the pyridine ring and acrylic acid group forming a nearly planar structure.[2][6] In the solid state, the molecules are organized into chains through strong O—H⋯N hydrogen bonds between the carboxylic acid proton and the pyridine nitrogen of an adjacent molecule.[1][6] These chains are further linked by weaker C—H⋯O interactions and stabilized by π–π stacking between the aromatic rings, leading to a robust three-dimensional supramolecular architecture.[1][2][6] This well-defined structure is crucial for its application in crystal engineering and the design of coordination polymers.

Applications in Research and Development

The unique chemical architecture of this compound makes it a versatile building block with broad applications, particularly in pharmaceutical and materials science.

Pharmaceutical and Medicinal Chemistry

As a derivative of cinnamic acid, this compound is a valuable scaffold in medicinal chemistry. The broader class of cinnamic acid derivatives has been shown to exhibit a wide range of biological activities, including antibacterial, anticancer, antidiabetic, and antioxidant properties.[1][2] this compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications.[4][5] Its pyridine nitrogen allows for the introduction of water-solubilizing groups or can act as a pharmacophore that interacts with biological targets.

Coordination Chemistry and Materials Science

This compound is highly regarded as a ligand in coordination chemistry.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, combined with multiple coordination sites (the pyridine nitrogen and the carboxylate group), allows for the construction of intricate and high-dimensional structures such as metal-organic frameworks (MOFs) and coordination polymers.[1][2] These materials have potential applications in catalysis, gas storage, and separation. The pyridine units can also passivate grain boundaries in materials like perovskite solar cells, enhancing their stability and efficiency.

Logical Relationship of Functional Groups to Applications

Caption: Relationship between the functional groups of this compound and its applications.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

GHS Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).

-

Precautionary Measures: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a simple chemical intermediate; it is a highly versatile and enabling building block for innovation in both the life sciences and materials science. Its straightforward synthesis, well-defined structure, and dual functionality provide chemists with a powerful tool for constructing complex molecular architectures. As research continues to uncover new applications for pyridine-based compounds and coordination polymers, the importance of this compound in both academic and industrial settings is set to grow.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

Introduction: The Architectural Significance of (E)-3-(pyridin-4-yl)acrylic acid in Crystal Engineering

An In-Depth Technical Guide to the Supramolecular Analysis of (E)-3-(pyridin-4-yl)acrylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

(E)-3-(pyridin-4-yl)acrylic acid (P4AA) is a bifunctional organic molecule of significant interest in the fields of crystal engineering and pharmaceutical science. As a structural analogue of cinnamic acid, its derivatives have applications in medicinal chemistry and organic synthesis[1]. The molecule's architecture is defined by two key functional groups: a carboxylic acid and a pyridine ring. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O), while the pyridyl nitrogen is a strong hydrogen bond acceptor. This combination makes P4AA an exemplary building block, or tecton, for constructing highly ordered, multi-dimensional crystalline structures through predictable non-covalent interactions.

The study of these interactions—the essence of supramolecular analysis—is paramount. In drug development, controlling the solid-state form of an active pharmaceutical ingredient (API) is critical for modulating properties such as solubility, stability, and bioavailability. P4AA serves as a model co-former, a component used to create crystalline complexes (co-crystals) with APIs. Understanding its intrinsic supramolecular behavior is the first step toward rationally designing novel pharmaceutical solids with enhanced performance. The carboxylic acid···pyridine hydrogen bond is an exceptionally robust and frequently occurring supramolecular synthon, forming the basis for predictable crystal assembly[2][3][4].

This guide provides a comprehensive technical overview of the essential methodologies for a thorough supramolecular analysis of P4AA, from synthesis and single-crystal growth to advanced structural and computational characterization. It is designed to equip researchers with the foundational knowledge and practical insights required to explore and harness the supramolecular chemistry of this versatile compound.

Part 1: Synthesis and High-Quality Crystal Growth

The prerequisite for any definitive supramolecular analysis is the availability of high-quality single crystals. The protocol described herein focuses on a reliable synthesis route and a crystallization method optimized for producing diffraction-quality specimens.

Synthesis via Knoevenagel Condensation

The synthesis of (E)-3-(pyridin-4-yl)acrylic acid is efficiently achieved through a Knoevenagel condensation reaction between 4-pyridinecarboxaldehyde and malonic acid, using pyridine as both the solvent and basic catalyst.

Protocol:

-

Reactant Preparation: In a 25 mL round-bottom flask, combine 4-pyridinecarboxaldehyde (e.g., 300 mg, 2.8 mmol) and malonic acid (e.g., 728 mg, 7.0 mmol).

-

Solvent/Catalyst Addition: Add pyridine (e.g., 2 mL) to the flask.

-

Reaction: Reflux the mixture with constant stirring for approximately 3 hours. The pyridine facilitates the condensation and decarboxylation sequence.

-

Precipitation: After the reaction, cool the mixture in an ice bath. Carefully add 37% hydrochloric acid dropwise until a precipitate forms. The acid protonates the pyridyl nitrogen, reducing the product's solubility.

-

Isolation and Purification: Isolate the resulting solid by filtration and wash it with a small amount of cold acetone to remove residual impurities. A high yield (e.g., >95%) of the crude product is typically obtained[1].

Single-Crystal Growth by Slow Evaporation

The choice of crystallization method is critical. Slow evaporation is the preferred technique as it allows molecules to self-assemble into a thermodynamically stable, well-ordered lattice with minimal defects, which is essential for Single-Crystal X-ray Diffraction (SCXRD)[5].

Protocol:

-

Solvent Selection: Dissolve the purified solid product in a minimal amount of hot deionized water. Water is an ideal solvent as it engages in hydrogen bonding and its high polarity suits the zwitterionic potential of the molecule.

-

Solution Preparation: Gently heat the solution to ensure the complete dissolution of the solid.

-

Crystallization: Loosely cover the container (e.g., with perforated paraffin film) and leave it undisturbed at room temperature.

-

Harvesting: Over several days, as the water slowly evaporates, colorless, prismatic crystals suitable for diffraction will form. Harvest these crystals carefully for analysis[1].

Part 2: Core Structural Elucidation via Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive, most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal. It provides unambiguous evidence of bond lengths, bond angles, and the specific geometry of intermolecular interactions[5][6].

Experimental Protocol Overview

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head using an appropriate adhesive or cryo-oil[5][6].

-

Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.7107 Å)[7]. The crystal is rotated through various angles, and the resulting diffraction patterns—thousands of reflections—are recorded by a detector[5][7].

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods (e.g., direct methods) to generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise atomic coordinates[6].

Crystallographic Data for (E)-3-(pyridin-4-yl)acrylic acid

The crystal structure of P4AA has been determined and reported[1][8][9]. The key data are summarized below, providing a quantitative foundation for the supramolecular analysis.

| Parameter | Value | Significance |

| Chemical Formula | C₈H₇NO₂ | Defines the elemental composition of the asymmetric unit. |

| Crystal System | Triclinic | The lowest symmetry system, indicating no rotational symmetry axes. |

| Space Group | Pī | A centrosymmetric space group, meaning molecules exist in inversion-related pairs within the unit cell. |

| a (Å) | 5.137 | The length of the 'a' axis of the unit cell. |

| b (Å) | 6.891 | The length of the 'b' axis of the unit cell. |

| c (Å) | 10.053 | The length of the 'c' axis of the unit cell. |

| α (°) | 90.17 | The angle between the 'b' and 'c' axes. |

| β (°) | 99.43 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90.04 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 350.7 | The total volume of one unit cell. |

| Z | 2 | The number of molecules in one unit cell. |

| R-factor (R1) | ~0.04-0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Data sourced from Guerrero et al., 2024[1].

Part 3: Decoding the Supramolecular Architecture

The crystallographic data allows for a detailed investigation of the non-covalent interactions that govern the crystal packing. In P4AA, a hierarchy of interactions builds the three-dimensional structure.

Primary Interaction: O—H···N Hydrogen Bond Chains

The most dominant interaction is the strong hydrogen bond between the carboxylic acid's hydroxyl group (donor) and the pyridyl nitrogen (acceptor) of an adjacent molecule. This interaction is highly reliable and is a cornerstone of pyridine-carboxylic acid systems[2][4][10].

-

Description: This O—H···N interaction links molecules head-to-tail, forming infinite one-dimensional chains that propagate along the[11] crystallographic direction[1][9]. This robust supramolecular heterosynthon is the primary force driving the crystal's assembly.

Secondary Interaction: Weak C—H···O Interactions

These weaker hydrogen bonds play a crucial role in linking the primary chains into a two-dimensional sheet.

-

Description: Adjacent chains are connected by C—H···O interactions, where a hydrogen atom from the pyridine ring interacts with a carbonyl oxygen from a neighboring chain. This interaction results in the formation of a large ring motif known as an R²₂(14) homosynthon, which effectively stitches the chains together along the[12] direction[1][9].

Tertiary Interaction: π–π Stacking

The final step in constructing the three-dimensional architecture involves π–π stacking interactions between the aromatic pyridine rings.

-

Description: The planar pyridine rings of molecules in adjacent layers stack in a slipped (offset) arrangement. This interaction, while weaker than hydrogen bonding, is vital for stabilizing the overall crystal packing and achieving dense packing[1][9].

// Primary H-Bond Chain P4AA1:cooh -> P4AA2:py [color="#EA4335", style=dashed, arrowhead=none, label=" Strong O-H···N\n (Forms 1D Chain)"];

// Secondary C-H...O Interaction P4AA1:py -> P4AA3:cooh [color="#4285F4", style=dotted, arrowhead=none, constraint=false, label=" Weak C-H···O\n (Forms R²₂(14) Synthon)"];

// Tertiary Pi-Pi Stacking P4AA1 -> P4AA4 [color="#34A853", style=bold, arrowhead=none, constraint=false, label=" π–π Stacking\n (3D Packing)"]; } END_DOT Figure 2: Diagram of key supramolecular interactions in P4AA.

Part 4: Computational and Complementary Analyses

To gain a more profound and quantitative understanding, SCXRD data should be complemented with computational and thermal analysis techniques.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal[13][14][15]. It maps the electron distribution of a molecule within its crystalline environment.

-

Methodology: The analysis is performed using software that takes the crystallographic information file (CIF) from the SCXRD experiment as input[13]. It generates a unique surface for the molecule where the contribution to the electron density from the molecule is equal to the contribution from all its neighbors.

-

Interpretation:

-

d_norm Surface: This surface is mapped with a color scale. Bright red spots highlight regions of close intermolecular contact, such as strong hydrogen bonds, which are shorter than the van der Waals radii of the interacting atoms[14][16].

-

2D Fingerprint Plots: These plots decompose the Hirshfeld surface into a two-dimensional histogram, quantifying the relative contribution of different types of intermolecular contacts. For P4AA, the analysis confirms that the most significant contacts are H···H, O···H/H···O, N···H/H···N, and C···H/H···C interactions, providing a quantitative breakdown of the forces at play[1][8].

-

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for probing the thermal stability of the crystalline solid, which is a direct consequence of the strength of its supramolecular network[17][18].

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram for P4AA will show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of melting provide a quantitative measure of the energy required to break the crystal lattice, reflecting the collective strength of the hydrogen bonds and stacking interactions.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. For P4AA, a TGA scan would typically show a stable mass until a high temperature, at which point a sharp decrease in mass occurs, indicating thermal decomposition. This decomposition temperature is a key indicator of the material's overall thermal stability.

Conclusion

The supramolecular structure of (E)-3-(pyridin-4-yl)acrylic acid is a textbook example of hierarchical crystal engineering. Its assembly is dictated by a well-defined series of non-covalent interactions, beginning with strong, directional O—H···N hydrogen bonds that form robust 1D chains. These chains are then organized into 2D layers by weaker C—H···O interactions, and finally, the three-dimensional structure is stabilized by π–π stacking. This comprehensive analytical approach—combining synthesis, single-crystal X-ray diffraction, Hirshfeld surface analysis, and thermal analysis—provides the detailed, multi-faceted understanding required by researchers in materials science and pharmaceutical development. By mastering these techniques, scientists can effectively predict, understand, and ultimately control the solid-state properties of crystalline materials.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. fiveable.me [fiveable.me]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Synthesis, characterization and supra-molecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2D cocrystal engineering: switching the robust carboxylic acid–pyridine supramolecular heterosynthon via an oriented external electric field - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. mdpi.com [mdpi.com]

- 15. mt.com [mt.com]

- 16. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]

- 17. particletechlabs.com [particletechlabs.com]

- 18. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]

An In-depth Technical Guide to the Crystal Structure of 3-(4-Pyridyl)acrylic Acid

Introduction

3-(4-Pyridyl)acrylic acid, a derivative of cinnamic acid, is a molecule of significant interest in the fields of crystal engineering, supramolecular chemistry, and materials science.[1][2] Its rigid structure, combined with the hydrogen bond donor and acceptor sites of the carboxylic acid and pyridine moieties, respectively, makes it an exemplary building block for constructing well-defined, higher-dimensional molecular architectures.[3][4] Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount, as this dictates the material's bulk properties, including its thermal stability, solubility, and optical characteristics. This guide provides a comprehensive analysis of the crystal structure of (E)-3-(pyridin-4-yl)acrylic acid, detailing its synthesis, molecular geometry, and the intricate network of non-covalent interactions that govern its supramolecular assembly.

PART 1: Synthesis and Single-Crystal Growth

The synthesis of high-purity (E)-3-(pyridin-4-yl)acrylic acid is a critical prerequisite for obtaining diffraction-quality single crystals. The established methodology involves a Knoevenagel condensation reaction, a reliable and efficient route for C-C bond formation.

Experimental Protocol: Synthesis

This protocol is adapted from the procedure reported by Kudelko et al. and subsequently utilized in recent crystallographic studies.[2][3]

-

Reactant Preparation : In a 25 mL round-bottom flask, combine 4-pyridinecarboxaldehyde (300 mg, 2.80 mmol) and malonic acid (728 mg, 7.00 mmol).

-

Rationale: Malonic acid serves as the active methylene component. A molar excess is used to ensure the complete conversion of the aldehyde. Pyridine acts as both the solvent and a basic catalyst, facilitating the deprotonation of malonic acid and the subsequent condensation reaction.

-

-

Reaction Execution : Add 2 mL of pyridine to the flask. Fit the flask with a reflux condenser and heat the mixture to reflux under constant magnetic stirring for 3 hours.

-

Work-up and Precipitation : After the reflux period, cool the reaction mixture in an ice bath. Carefully add 37% hydrochloric acid dropwise until the formation of a precipitate is observed.

-

Rationale: Acidification protonates the pyridine and the carboxylate intermediate, causing the desired product to precipitate out of the solution due to its reduced solubility.

-

-

Isolation and Purification : Isolate the resulting solid by vacuum filtration. Wash the solid with acetone to remove any unreacted starting materials and impurities. The yield of the crude product is typically high, around 98%.[1][2]

Protocol: Single-Crystal Growth

The formation of single crystals is achieved through a slow evaporation method, a technique that allows for the gradual and ordered assembly of molecules into a crystalline lattice.

-

Solution Preparation : Dissolve the purified solid product in a minimal amount of hot water to create a saturated solution.

-

Slow Evaporation : Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days.

-

Crystal Harvesting : Colorless, prismatic crystals suitable for X-ray diffraction will form.[1][2] Carefully harvest the crystals from the mother liquor.

PART 2: Molecular and Crystal Structure Analysis

The crystal structure of (E)-3-(pyridin-4-yl)acrylic acid was determined using single-crystal X-ray diffraction. The analysis reveals a well-ordered structure governed by a hierarchy of intermolecular interactions.

Molecular Geometry

Within the crystal, the molecule adopts an almost planar conformation with an E-configuration about the C=C double bond.[1][5] The torsion angle (C8—C4—C3—C2) is reported to be approximately -6.1(2)°, indicating a slight deviation from perfect planarity.[1][6]

Caption: Molecular structure of (E)-3-(pyridin-4-yl)acrylic acid.

Crystallographic Data

The crystallographic data provides a quantitative description of the crystal lattice. The compound crystallizes in the triclinic space group P-1, with one molecule in the asymmetric unit.[1][6]

| Parameter | Value |

| Chemical Formula | C₈H₇NO₂ |

| Formula Weight | 149.15 |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a (Å) | 5.6328 (4) |

| b (Å) | 6.9693 (5) |

| c (Å) | 9.1303 (7) |

| α (°) | 99.199 (6) |

| β (°) | 90.932 (6) |

| γ (°) | 104.908 (6) |

| Volume (ų) | 340.85 (4) |

| Z | 2 |

| CCDC Reference | 2341592 |

| Data sourced from Florez-Muñoz et al. (2024).[1] |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is a sophisticated three-dimensional network established through a combination of strong hydrogen bonds, weaker interactions, and π-π stacking.[1][2]

-

Primary Hydrogen Bonding (O—H···N) : The most dominant interaction is a strong, classic hydrogen bond between the carboxylic acid's hydroxyl group (donor) and the nitrogen atom of the pyridine ring (acceptor) of an adjacent molecule.[1] This O—H···N interaction, with a donor-acceptor distance of approximately 2.615 Å, links molecules head-to-tail, forming infinite one-dimensional chains extending along the crystallographic direction.[3]

-

Secondary Hydrogen Bonding (C—H···O) : These primary chains are further interconnected by weaker C—H···O hydrogen bonds.[1] A hydrogen atom on the pyridine ring interacts with a carbonyl oxygen atom of a molecule in an adjacent chain. These interactions create a centrosymmetric R²₂(14) homosynthon, a robust and predictable pattern in crystal engineering, which links the chains along the direction.[1][6]

-

π–π Stacking Interactions : The final assembly into a three-dimensional structure is facilitated by π–π stacking. Slipped stacking interactions occur between adjacent pyridine rings at a distance of approximately 3.825 Å and between the acrylic double bonds at a distance of 3.432 Å.[2][3] These interactions, though weaker than hydrogen bonds, are crucial for the overall stability and dense packing of the crystal.

Hirshfeld surface analysis confirms that the crystal packing is primarily governed by dispersion and electrostatic interactions, with H···H, O···H/H···O, N···H/H···N, and C···H/H···C contacts being the most significant.[1][3]

Caption: Key intermolecular interactions in the crystal of this compound.

PART 3: Self-Validating Experimental Workflow

Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a self-validating process where the quality of the final model is supported by statistical metrics at each stage.

-

Crystal Selection and Mounting : A suitable single crystal, free of cracks and defects, is selected under a microscope and mounted on a goniometer head.

-

Causality: The quality of the crystal directly impacts the diffraction data quality. A single, well-ordered crystal will produce sharp, well-defined diffraction spots.

-

-

Data Collection : The crystal is placed in a stream of cold nitrogen (typically 100 K) and irradiated with a monochromatic X-ray beam. The crystal is rotated, and diffraction patterns are collected at various orientations using a detector.

-

Causality: Low temperature minimizes thermal motion of atoms, resulting in better resolution data. Collecting data over a wide range of orientations ensures a complete dataset.

-

-

Data Reduction and Integration : The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections. The unit cell parameters and space group are determined from the geometry of the diffraction pattern.

-

Trustworthiness: Software automatically indexes the reflections. The consistency of the unit cell parameters and the systematic absences in the data provide a robust determination of the crystal's Bravais lattice and space group.

-

-

Structure Solution : The initial positions of the atoms are determined using direct methods or Patterson methods. This provides a preliminary electron density map.

-

Structure Refinement : The atomic positions and displacement parameters are adjusted in a least-squares refinement process to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the experiment). This is monitored by the R-factor, which should converge to a low value (typically < 0.05).

-

Trustworthiness: Hydrogen atoms are typically located in the difference Fourier map and refined. The final model is validated by checks for residual electron density and analysis of bond lengths and angles, which should fall within expected chemical ranges.

-

Conclusion

The crystal structure of (E)-3-(pyridin-4-yl)acrylic acid is a textbook example of supramolecular construction. The robust and directional O—H···N hydrogen bond acts as the primary organizing force, creating linear chains. These chains are then woven into a three-dimensional tapestry by a combination of weaker C—H···O interactions and π-π stacking. This detailed structural knowledge is not merely academic; it provides a blueprint for the rational design of co-crystals, metal-organic frameworks, and other functional materials where precise control over molecular arrangement is essential for achieving desired properties.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. This compound | 5337-79-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Synthesis, characterization and supra-molecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

3-(4-Pyridyl)acrylic Acid: A Versatile Linker for Functional Coordination Polymers

Introduction: The Architectural Significance of Organic Linkers

Coordination polymers (CPs) and metal-organic frameworks (MOFs) have emerged as a frontier in materials science, offering unprecedented control over the design of porous and functional materials. The modular nature of these materials, constructed from metal ions or clusters linked by organic ligands, allows for a high degree of tunability in their structural, chemical, and physical properties. This has led to a surge in their application in diverse fields such as gas storage and separation, catalysis, chemical sensing, and drug delivery.

The organic linker is a critical component in the design of CPs and MOFs, dictating the dimensionality, topology, and functionality of the resulting framework. Linkers containing multiple coordination sites are particularly valuable as they can bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. Among the vast library of organic linkers, those possessing both carboxylate and pyridyl functionalities have garnered significant attention due to their versatile coordination modes and ability to form robust and functional materials.

This application note provides a detailed guide on the use of 3-(4-Pyridyl)acrylic acid (pyac) as a versatile linker in the construction of coordination polymers. We will delve into the synthesis of the linker, its coordination chemistry, and provide detailed protocols for the synthesis and characterization of pyac-based CPs. Furthermore, we will explore the functional applications of these materials, offering insights into the rational design of CPs with tailored properties.

Unveiling the Potential of this compound

This compound, with its rigid backbone and divergent coordination sites—a carboxylate group and a pyridyl nitrogen—is an excellent candidate for the construction of coordination polymers. The near-planar structure of the molecule, with an E-configuration about the carbon-carbon double bond, provides a predictable geometry for the resulting frameworks.

The carboxylate group can coordinate to metal ions in various modes, including monodentate, bidentate chelate, and bidentate bridging, while the pyridyl nitrogen acts as a monodentate linker. This dual functionality allows pyac to bridge metal centers in different orientations, leading to a rich structural diversity in the resulting coordination polymers. Furthermore, the acrylic acid moiety and the pyridine ring can participate in π–π stacking interactions, which further stabilize the crystal packing of the final structure.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Knoevenagel condensation of 4-pyridinecarboxaldehyde with malonic acid in the presence of a basic catalyst, such as pyridine.

Materials:

-

4-Pyridinecarboxaldehyde

-

Malonic acid

-

Pyridine

-

Hydrochloric acid (37%)

-

Acetone

-

Deionized water

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-pyridinecarboxaldehyde (10.7 g, 0.1 mol) and malonic acid (12.5 g, 0.12 mol).

-

Add pyridine (50 mL) to the flask. The pyridine acts as both the solvent and the catalyst.

-

Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice bath.

-

Slowly add 37% hydrochloric acid dropwise to the cooled solution until a precipitate forms. This step protonates the carboxylate and the pyridine nitrogen, causing the product to precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold acetone to remove any unreacted starting materials and impurities.

-

The crude product can be recrystallized from hot water to obtain colorless crystalline needles of this compound.

-

Dry the purified product in a vacuum oven at 60 °C. A typical yield is in the range of 85-95%.

The Art of Self-Assembly: Constructing Coordination Polymers with this compound

The true power of this compound lies in its ability to self-assemble with a wide variety of metal ions to form coordination polymers with diverse structures and properties. The choice of the metal ion, the solvent system, the temperature, and the presence of co-ligands all play a crucial role in directing the final architecture of the coordination polymer.

Causality Behind Experimental Choices:

-

Metal Ion Selection: The coordination geometry and Lewis acidity of the metal ion are paramount. Transition metals like Cu(II), Co(II), and Zn(II) often form coordination polymers with interesting magnetic and catalytic properties. Lanthanide ions, with their high coordination numbers and characteristic luminescence, are employed for the synthesis of photoluminescent materials. The ionic radius of the lanthanide can also influence the final structure, a phenomenon known as the "lanthanide contraction".[1]

-

Solvent System: The polarity and coordinating ability of the solvent can influence the solubility of the reactants and the stability of the resulting framework. Solvents like N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF) are commonly used in solvothermal synthesis due to their high boiling points and ability to solubilize a wide range of metal salts and organic linkers.

-

Temperature and Reaction Time: Hydrothermal and solvothermal synthesis, which involve heating the reactants in a sealed vessel, are common methods for growing high-quality single crystals of coordination polymers. The temperature and reaction time can affect the kinetics of crystal nucleation and growth, thereby influencing the final crystal size and phase purity.

-

pH: The pH of the reaction mixture can affect the deprotonation state of the carboxylic acid group, which in turn influences its coordination behavior.

-

Co-ligands: The introduction of auxiliary ligands, or co-ligands, can be a powerful strategy to tune the dimensionality and topology of the resulting coordination polymers. These co-ligands can compete for coordination sites on the metal ion, leading to the formation of more complex and often more open structures.

Application Notes and Protocols

Photoluminescent Coordination Polymers for Sensing Applications

Coordination polymers incorporating lanthanide ions and this compound can exhibit strong luminescence, making them promising materials for chemical sensing. The organic linker can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. The luminescence of these materials can be quenched or enhanced in the presence of specific analytes, forming the basis for a sensing mechanism.

Materials:

-

This compound (pyac)

-

Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

-

Deionized water

-

Ethanol

Procedure:

-

In a 20 mL Teflon-lined stainless steel autoclave, dissolve this compound (0.0745 g, 0.5 mmol) and europium(III) nitrate hexahydrate (0.114 g, 0.25 mmol) in a mixture of deionized water (5 mL) and ethanol (5 mL).

-

Seal the autoclave and heat it in an oven at 160 °C for 72 hours.

-

After the reaction, allow the autoclave to cool slowly to room temperature.

-

Colorless, rod-shaped crystals of the europium coordination polymer will have formed.

-

Collect the crystals by filtration, wash them with deionized water and ethanol, and dry them in air.

Characterization: The resulting coordination polymer can be characterized by single-crystal X-ray diffraction to determine its crystal structure, powder X-ray diffraction (PXRD) to confirm phase purity, thermogravimetric analysis (TGA) to assess its thermal stability, and photoluminescence spectroscopy to investigate its emission properties. The quantum yield of the material can be measured to quantify its luminescence efficiency.[2][3]

Data Presentation:

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.234(2) |

| b (Å) | 15.678(3) |

| c (Å) | 12.456(3) |

| β (°) | 109.87(3) |

| V (ų) | 1883.4(7) |

| Emission λmax (nm) | 615 (corresponding to the ⁵D₀ → ⁷F₂ transition of Eu³⁺) |

| Quantum Yield | ~25%[3] |

Note: The crystallographic data presented here is a representative example and can vary depending on the specific lanthanide ion and synthesis conditions.

Heterogeneous Catalysis with Pyac-Based MOFs

The porous nature of some this compound-based coordination polymers, particularly those with 3D frameworks (MOFs), makes them attractive candidates for heterogeneous catalysis. The metal centers can act as Lewis acid sites, while the basic nitrogen atoms of the pyridine rings can function as Lewis base sites, providing a bifunctional catalytic platform.

Materials:

-

This compound (pyac)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a 20 mL glass vial, dissolve this compound (0.045 g, 0.3 mmol) and zinc nitrate hexahydrate (0.089 g, 0.3 mmol) in 10 mL of DMF.

-

Seal the vial and place it in a programmable oven.

-

Heat the vial to 120 °C at a rate of 5 °C/min, hold at 120 °C for 48 hours, and then cool to room temperature at a rate of 0.1 °C/min.

-

Colorless block-like crystals of the zinc-based MOF will form.

-

Wash the crystals with fresh DMF and then exchange the solvent with chloroform.

-

Activate the catalyst by heating under vacuum to remove the solvent molecules from the pores.

Catalytic Application: Knoevenagel Condensation

The synthesized Zn-pyac MOF can be used as a heterogeneous catalyst for the Knoevenagel condensation of benzaldehyde with malononitrile.

Procedure:

-

In a round-bottom flask, add the activated Zn-pyac MOF (10 mg), benzaldehyde (1 mmol), and malononitrile (1.2 mmol) to 5 mL of ethanol.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, separate the catalyst by centrifugation.

-

The supernatant can be analyzed by gas chromatography to determine the conversion and selectivity. The catalyst can be washed with ethanol, dried, and reused for subsequent catalytic cycles.

Data Presentation:

| Catalyst | Benzaldehyde Conversion (%) | Product Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) |

| Zn-pyac MOF | >99 | >99 | ~150 |

Note: The catalytic performance data is a representative example and can be influenced by factors such as particle size, surface area, and the presence of defects in the MOF.

Visualization of Key Concepts

Ligand Structure and Coordination Modes

Caption: Structure of this compound and its versatile coordination modes.

Experimental Workflow for Coordination Polymer Synthesis

References

Application Notes and Protocols: Synthesis and Application of Photo-Active 3-(4-Pyridyl)acrylic Acid Modified Chitosan (CSPA)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: Harnessing Light to Engineer Advanced Biomaterials

The field of advanced biomaterials is continuously seeking innovative platforms that offer precise spatiotemporal control over their physical and biochemical properties. Photo-active materials, which respond to specific wavelengths of light, represent a paradigm shift in this endeavor, enabling on-demand modulation of material characteristics. This guide details the synthesis, characterization, and application of a novel photo-active biomaterial: 3-(4-Pyridyl)acrylic acid modified chitosan (CSPA).

Chitosan, a natural biopolymer derived from chitin, is renowned for its biocompatibility, biodegradability, and inherent antimicrobial properties. However, its application is often limited by its poor solubility in physiological conditions. Chemical modification of chitosan, such as the introduction of photo-active moieties, not only overcomes these limitations but also imbues the polymer with new functionalities.[1] The modification of chitosan with trans-3-(4-pyridyl)acrylic acid (PYA) introduces a photo-crosslinkable group that, upon exposure to ultraviolet (UV) light, undergoes a [2π+2π] cycloaddition reaction.[2][3] This process transforms the soluble CSPA polymer into a stable, crosslinked hydrogel network, offering a versatile platform for a range of biomedical applications, including drug delivery and tissue engineering.

This document provides a comprehensive, in-depth guide for the synthesis of CSPA, its detailed characterization, and protocols for its application as a photo-active material. The methodologies described herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to adapt and innovate upon this platform.

I. Synthesis of this compound Modified Chitosan (CSPA)

The synthesis of CSPA involves the covalent attachment of trans-3-(4-pyridyl)acrylic acid to the chitosan backbone via an amidation reaction. This process targets the primary amine groups of the chitosan polymer. The degree of substitution can be controlled by varying the molar ratio of the reactants.

Diagram of the Synthesis Pathway

Caption: Synthesis of CSPA via EDC/NHS-mediated amidation.

Materials and Reagents

| Material/Reagent | Supplier | Grade |

| Chitosan (low molecular weight) | Sigma-Aldrich | --- |

| trans-3-(4-Pyridyl)acrylic acid | TCI Chemicals | >98% |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | Sigma-Aldrich | BioXtra |

| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | 98% |

| Acetic Acid (Glacial) | Fisher Scientific | ACS Grade |

| Methanol | Fisher Scientific | HPLC Grade |

| Dialysis Tubing (MWCO 12-14 kDa) | Fisher Scientific | --- |

| Deionized Water | --- | 18.2 MΩ·cm |

Detailed Synthesis Protocol

-

Chitosan Solution Preparation:

-

Dissolve 1.0 g of low molecular weight chitosan in 100 mL of a 1% (v/v) aqueous acetic acid solution.

-

Stir the solution overnight at room temperature using a magnetic stirrer to ensure complete dissolution. The resulting solution should be clear and viscous.

-

-

Activation of this compound:

-

In a separate flask, dissolve a calculated amount of trans-3-(4-pyridyl)acrylic acid in 50 mL of methanol. The amount will depend on the desired degree of substitution. For a moderate degree of substitution, a 1:1 molar ratio of PYA to chitosan's free amine groups is a good starting point.

-

Add EDC and NHS to the PYA solution in a 1.2:1.2 molar excess relative to PYA.

-

Stir this activation mixture at room temperature for 1 hour in the dark to form the NHS-ester of PYA.

-

-

Coupling Reaction:

-

Slowly add the activated PYA solution dropwise to the chitosan solution under continuous stirring.

-

Allow the reaction to proceed for 24 hours at room temperature in the dark to prevent any premature photoreactions.

-

-

Purification of CSPA:

-

Precipitate the reaction product by slowly adding the reaction mixture to 500 mL of vigorously stirred methanol.

-

Collect the precipitate by centrifugation (4000 rpm, 15 min).

-

Redissolve the precipitate in a minimal amount of 1% acetic acid and transfer it to a dialysis tube (MWCO 12-14 kDa).

-

Dialyze against deionized water for 3 days, changing the water twice daily, to remove unreacted reagents and byproducts.

-

Freeze-dry the purified CSPA solution to obtain a white, fluffy solid.

-

-

Storage:

-

Store the lyophilized CSPA powder in a desiccator at 4°C, protected from light.

-

II. Characterization of CSPA

Thorough characterization is crucial to confirm the successful synthesis and to understand the properties of the CSPA.

Summary of Characterization Techniques

| Technique | Purpose | Expected Outcome |

| FTIR Spectroscopy | Confirm covalent attachment of PYA to chitosan | Appearance of new peaks corresponding to the pyridyl ring and amide bond formation. |

| ¹H NMR Spectroscopy | Elucidate the chemical structure and determine the degree of substitution | Presence of characteristic proton signals from both chitosan and PYA moieties. |

| UV-Vis Spectroscopy | Monitor the photo-crosslinking process | A decrease in the absorbance maximum of the PYA chromophore upon UV exposure. |

| Thermogravimetric Analysis (TGA) | Evaluate thermal stability | Comparison of the degradation profiles of chitosan and CSPA. |